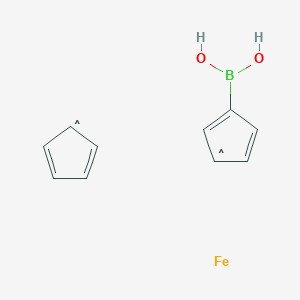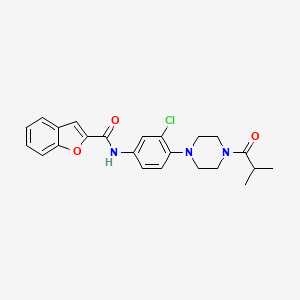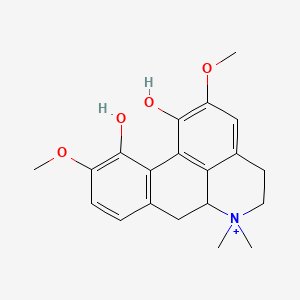
(+)-Magnoflorine Iodide
Vue d'ensemble
Description
(+)-Magnoflorine (iodide) is a natural product found in Zanthoxylum myriacanthum, Delphinium caeruleum, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Properties : Magnoflorine, a quaternary aporphine alkaloid, has been studied for its application in treating a wide spectrum of diseases including inflammation, allergies, hypertension, osteoporosis, and infections. It has also been explored for its potential in treating civilization diseases like cancer, obesity, diabetes, dementia, and depression (Okoń et al., 2020).
Antioxidant Activity : Magnoflorine has been identified to inhibit copper-mediated oxidation of low-density lipoprotein (LDL), suggesting its potential use in preventing LDL oxidation and associated diseases (Hung et al., 2007).
Pharmacokinetics : Studies have explored the pharmacokinetic profiles of magnoflorine, finding it to have low bioavailability with high absorption and elimination rates. It has been suggested that other compounds in herbal medicines might influence the bioavailability of magnoflorine (Xiao-ting Tian et al., 2013).
Anti-Inflammatory and Anticancer Activities : Magnoflorine has shown significant anti-inflammatory activity and potential anticancer effects. Its action in inhibiting the MAPK and NF-κB signaling pathways suggests its use in preventing diseases caused by chronic inflammation and excessive osteoclast activation (Zhenyu Sun et al., 2020).
Interactions with Other Drugs : Research has demonstrated that magnoflorine can enhance the anti-proliferative effect of cisplatin in various cancer cell lines, suggesting potential in combined therapy for cancer treatment (Estera Okoń et al., 2020).
Anti-Inflammatory Effects in Acute Lung Injury : Magnoflorine has been reported to protect against lipopolysaccharide-induced inflammation in acute lung injury, potentially by inhibiting TLR4-mediated NF-κB and MAPK signaling pathways (Shuai Guo et al., 2018).
Antifungal Activity : Magnoflorine has shown antifungal activity against Candida strains, indicating its potential as a lead compound for developing novel antifungal agents (Jaegoo Kim et al., 2018).
Application in Osteoarthritis : Research has indicated that magnoflorine combined with hyaluronic acid gel can promote subchondral bone regeneration and attenuate cartilage degeneration in early osteoarthritis (Z. Cai et al., 2018).
Propriétés
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXAIKMLINXQY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



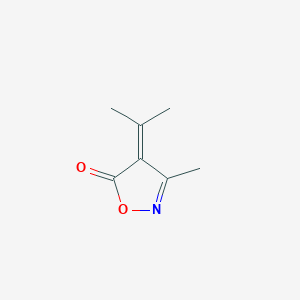
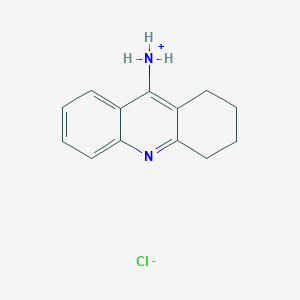
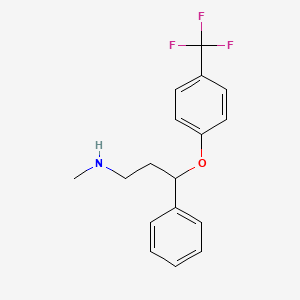
![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)
![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)
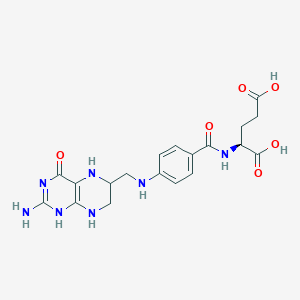


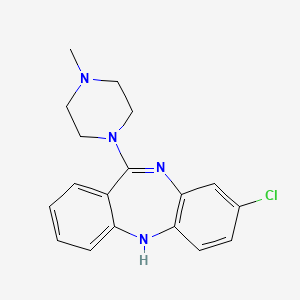
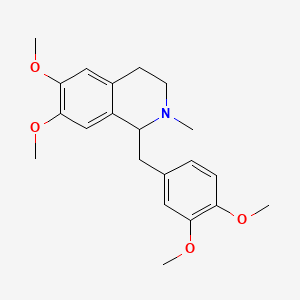
![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)

